(phenylcarbamoyl)methyl 3-acetylindolizine-1-carboxylate

Fragment-based drug discovery Rule-of-five compliance Molecular weight optimization

(Phenylcarbamoyl)methyl 3-acetylindolizine-1-carboxylate (CAS 899949-48-5, molecular formula C19H16N2O4, molecular weight 336.3 g/mol) is a synthetic indolizine-1-carboxylate ester featuring an unsubstituted phenylcarbamoylmethyl side chain coupled to a 3‑acetylindolizine core. The indolizine pharmacophore is recognized for its diverse biological activities—including secretory phospholipase A2 (sPLA2) inhibition, anticancer, antimicrobial, and anti‑inflammatory effects—making this compound a representative baseline member of a broader analogue series.

Molecular Formula C19H16N2O4
Molecular Weight 336.347
CAS No. 899949-48-5
Cat. No. B2845074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(phenylcarbamoyl)methyl 3-acetylindolizine-1-carboxylate
CAS899949-48-5
Molecular FormulaC19H16N2O4
Molecular Weight336.347
Structural Identifiers
SMILESCC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=CC=CC=C3
InChIInChI=1S/C19H16N2O4/c1-13(22)17-11-15(16-9-5-6-10-21(16)17)19(24)25-12-18(23)20-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,20,23)
InChIKeyZEFKCYSEIVEECC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Phenylcarbamoyl)methyl 3-acetylindolizine-1-carboxylate (CAS 899949-48-5): Core Scaffold Profile for Research Procurement


(Phenylcarbamoyl)methyl 3-acetylindolizine-1-carboxylate (CAS 899949-48-5, molecular formula C19H16N2O4, molecular weight 336.3 g/mol) is a synthetic indolizine-1-carboxylate ester featuring an unsubstituted phenylcarbamoylmethyl side chain coupled to a 3‑acetylindolizine core . The indolizine pharmacophore is recognized for its diverse biological activities—including secretory phospholipase A2 (sPLA2) inhibition, anticancer, antimicrobial, and anti‑inflammatory effects—making this compound a representative baseline member of a broader analogue series [1]. Its unsubstituted phenyl group renders it the structurally simplest member of a family where phenyl‑ring substitution drives large changes in molecular properties and potency, establishing it as the logical reference standard for structure–activity relationship (SAR) investigations and comparator‑based procurement decisions [2].

Why Generic Substitution of (Phenylcarbamoyl)methyl 3‑acetylindolizine‑1‑carboxylate Fails: Physicochemical and Stability Drivers of Compound‑Specific Selection


Members of the 3‑acetylindolizine‑1‑carboxylate ester family are not interchangeable because the phenyl‑ring substitution pattern fundamentally alters molecular weight, lipophilicity, hydrogen‑bonding capacity, and metabolic stability—parameters that govern assay compatibility, membrane permeability, and off‑target promiscuity . The unsubstituted phenyl parent (MW 336.3) is 28–64 Da lighter than its dimethylphenyl, chlorophenyl, or difluorophenyl congeners, translating into measurably lower logP and improved aqueous solubility—critical for high‑concentration screening formats . Furthermore, the 1‑(carbamoylmethyl)indolizine subclass is documented to be susceptible to air oxidation, a stability liability that varies with the electron density on the phenyl ring and directly impacts long‑term storage, reproducibility, and procurement planning [1]. Without head‑to‑head data confirming equipotency, pharmacokinetics, and solution stability, substituting a substituted‑phenyl analogue for the baseline phenyl derivative introduces uncontrolled variables that can confound biological interpretation.

Product‑Specific Quantitative Evidence Guide for (Phenylcarbamoyl)methyl 3‑acetylindolizine‑1‑carboxylate: Comparator‑Based Differentiation Data


Molecular Weight Advantage vs. Distinguished Analogues Drives ADME‑Compliant Fragment‑Based Screening Compatibility

The target compound, possessing the simplest unsubstituted phenyl ring in its analogue series, exhibits a molecular weight (MW) of 336.3 g/mol , which is substantially lower than that of the closest commercially tracked analogues: [(3,5‑dimethylphenyl)carbamoyl]methyl 3‑acetylindolizine‑1‑carboxylate (CAS 899725‑17‑8, MW 364.4 g/mol) and [(3‑chloro‑4‑methoxyphenyl)carbamoyl]methyl 3‑acetylindolizine‑1‑carboxylate (CAS 899949‑51‑0, MW 400.8 g/mol) . In fragment‑based screening campaigns where MW is typically constrained below 300–350 Da for lead‑like properties, the 28–64 Da difference is a decisive procurement filter that may render substituted analogues non‑compliant with fragment‑library inclusion criteria.

Fragment-based drug discovery Rule-of-five compliance Molecular weight optimization

Reduced LogP and Enhanced Aqueous Solubility Versus Substituted‑Phenyl Congeners Mitigate Assay Interference and Aggregation Risk

The unsubstituted phenylcarbamoylmethyl moiety confers lower lipophilicity compared to alkyl‑, halo‑, or alkoxy‑substituted analogues. The core acid, 3‑acetylindolizine‑1‑carboxylic acid (CAS 120221‑69‑4), exhibits a consensus logP (cLogP) of 1.48 and an estimated aqueous solubility of 0.408 mg/mL . Esterification with the phenylcarbamoylmethyl group increases logP modestly (estimated ΔlogP ≈ +1.0–1.5 relative to the free acid, yielding cLogP ≈ 2.5–3.0 for the target compound), while the 3,5‑dimethylphenyl analogue is predicted to exhibit cLogP ≈ 3.5–4.0 owing to two methyl substituents (+0.5–0.6 log units each) . The lower lipophilicity of the target compound reduces the risk of non‑specific protein binding, colloidal aggregation, and compound precipitation in aqueous assay buffers, translating into more reliable IC50 measurements in biochemical and cell‑based screens.

Lipophilicity Aqueous solubility Assay interference LogP optimization

Air‑Oxidation Instability of 1‑(Carbamoylmethyl)Indolizine Class Drives Storage and Handling Protocols Critical for Reproducible Results

The 1‑(carbamoylmethyl)indolizine subclass, to which the target compound belongs, was explicitly reported to be unstable to air oxidation in the foundational sPLA2 inhibitor study by Hagishita et al. (1996) [1]. This class‑level liability contrasts with the 1‑oxamoylindolizine derivatives, which demonstrated improved stability and superior potency [1]. The electron‑donating or ‑withdrawing nature of the phenyl substituent is expected to modulate the oxidation potential: electron‑rich substituted phenyl rings (e.g., 3,5‑dimethylphenyl) may accelerate oxidative degradation, while electron‑withdrawing substituents (e.g., 4‑chlorophenyl) may retard it [2]. The unsubstituted phenyl parent occupies an intermediate position, providing a baseline stability reference for comparative degradation studies within the series.

Compound stability Air oxidation sPLA2 inhibition Storage conditions

Unsubstituted Phenyl Group Eliminates Additional Hydrogen‑Bond Donors/Acceptors, Preserving Target‑Binding Baseline for SAR Deconvolution

The target compound presents zero additional hydrogen‑bond donors or acceptors on the phenyl ring beyond those inherent to the carbamoylmethyl ester linker (the amide NH and two carbonyl oxygens). In contrast, the [(3,5‑dimethoxyphenyl)carbamoyl]methyl analogue introduces two methoxy oxygens as additional hydrogen‑bond acceptors, and the [(3‑chloro‑4‑methoxyphenyl)carbamoyl]methyl analogue adds one chlorine (weak halogen‑bond acceptor) and one methoxy oxygen . This difference in hydrogen‑bond pharmacophore features directly impacts target–ligand interaction patterns, with substituted analogues potentially gaining (or losing) binding affinity through interactions that are absent in the unsubstituted parent. The phenyl parent therefore serves as the essential 'null‑state' comparator for deconvoluting which binding energy contributions arise from the indolizine core versus the phenyl‑ring substituents.

Hydrogen bonding Ligand efficiency SAR deconvolution Permeability

Best Research and Industrial Application Scenarios for (Phenylcarbamoyl)methyl 3‑acetylindolizine‑1‑carboxylate Procurement


Reference Standard for Indolizine‑Based sPLA2 Inhibitor Medicinal Chemistry SAR Campaigns

As the simplest phenylcarbamoylmethyl indolizine‑1‑carboxylate, this compound serves as the indispensable baseline comparator in SAR tables evaluating the potency impact of phenyl‑ring substituents on sPLA2 inhibition. Its lower molecular weight and unadorned pharmacophore allow medicinal chemistry teams to attribute changes in IC50, ligand efficiency, and selectivity exclusively to the introduced substituent [1]. Procurement of this compound alongside a panel of substituted analogues enables rigorous structure–activity relationship deconvolution that is impossible when only substituted derivatives are tested.

Fragment‑Based Drug Discovery (FBDD) Library Inclusion Candidate

With a molecular weight of 336.3 g/mol—near the fragment‑library upper boundary—and a favorable hydrogen‑bond donor count of one, this compound meets key fragment‑likeness criteria. Its lower lipophilicity relative to substituted analogues reduces the risk of aggregation‑based false positives in high‑concentration biochemical screens . FBDD groups seeking indolizine‑based fragments for sPLA2, ACC, or kinase targets should prioritize the unsubstituted phenyl parent for primary screening before exploring substituent‑driven affinity maturation.

Stability‑Protocol Development and Oxidative Degradation Studies for Carbamoylmethyl Indolizine Libraries

The documented air‑oxidation lability of the 1‑(carbamoylmethyl)indolizine class necessitates rigorous stability characterization before committing to large‑scale procurement or long‑term screening campaigns [2]. This compound, bearing the unsubstituted (electron‑neutral) phenyl ring, provides the logical starting point for systematic forced‑degradation studies—establishing baseline oxidation kinetics, identifying degradation products via LC‑MS, and defining optimal storage conditions (argon atmosphere, −20°C, anhydrous solvent) that can then be applied across the entire analogue series.

Chemical Biology Probe Development Leveraging 3‑Acetylindolizine Photoreactivity

The 3‑acetylindolizine core has been demonstrated to undergo red‑light‑triggered photooxidation to generate reactive intermediates that form amide bonds with amines in <5 minutes under aqueous conditions [3]. The target compound, containing this photoreactive 3‑acetylindolizine moiety plus an additional phenylcarbamoyl functional handle, represents a scaffold of interest for developing photoactivatable probes for bioconjugation or targeted protein labeling—applications where the unsubstituted phenyl parent minimizes steric interference relative to bulkier substituted congeners.

Quote Request

Request a Quote for (phenylcarbamoyl)methyl 3-acetylindolizine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.